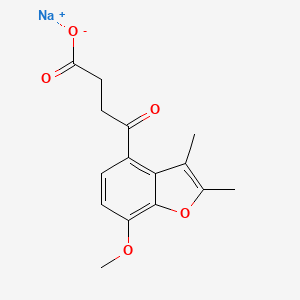
(2S,4R)-2-Ethyl-4-methyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2-Ethyl-4-methyloxolane is a chiral compound belonging to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by its specific stereochemistry, with the (2S,4R) configuration indicating the spatial arrangement of its substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Ethyl-4-methyloxolane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral reducing agents. The reaction conditions often include low temperatures and specific solvents to enhance the selectivity and yield of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of chiral catalysts or biocatalysts can be employed to achieve high enantioselectivity. Additionally, purification techniques such as chromatography or crystallization are used to isolate the desired enantiomer from any by-products or racemic mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-2-Ethyl-4-methyloxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxolane ring or its substituents, leading to different stereoisomers or derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce different stereoisomers or fully reduced compounds.
Aplicaciones Científicas De Investigación
(2S,4R)-2-Ethyl-4-methyloxolane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reference compound in stereochemical studies.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,4R)-2-Ethyl-4-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity. The pathways involved may include enzyme inhibition, receptor activation, or modulation of metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4S)-2-Ethyl-4-methyloxolane: The enantiomer of (2S,4R)-2-Ethyl-4-methyloxolane with opposite stereochemistry.
(2S,4S)-2-Ethyl-4-methyloxolane: A diastereomer with different spatial arrangement of substituents.
(2R,4R)-2-Ethyl-4-methyloxolane: Another diastereomer with a unique stereochemistry.
Uniqueness
This compound is unique due to its specific (2S,4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity, binding interactions, and overall effectiveness in various applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
73435-18-4 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(2S,4R)-2-ethyl-4-methyloxolane |
InChI |
InChI=1S/C7H14O/c1-3-7-4-6(2)5-8-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Clave InChI |
HXTYAJYEZGMVNC-RQJHMYQMSA-N |
SMILES isomérico |
CC[C@H]1C[C@H](CO1)C |
SMILES canónico |
CCC1CC(CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)

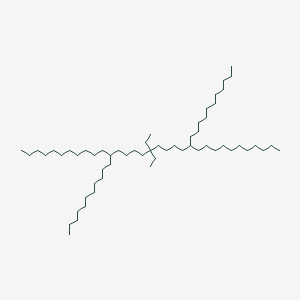
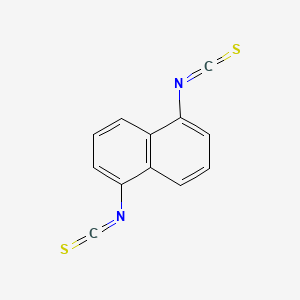
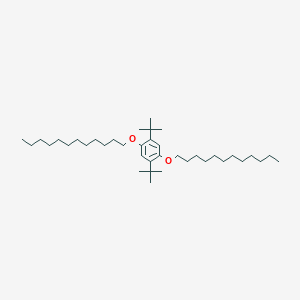
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
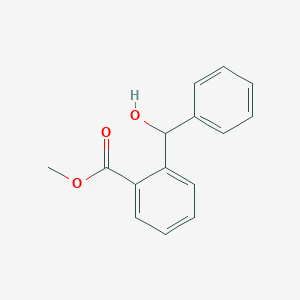
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
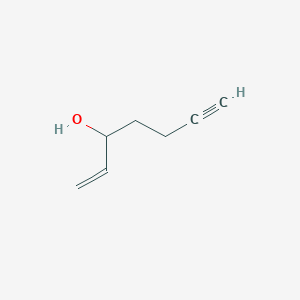
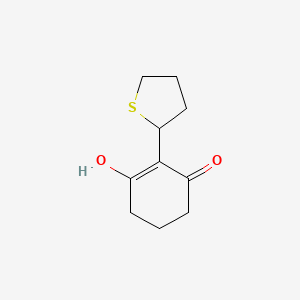
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)
